N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a dichlorophenoxy acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with carboxylic acids in the presence of a condensing agent such as polyphosphoric acid or hydrochloric acid.
Coupling with Phenyl Ring: The benzimidazole derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative and a base such as potassium carbonate.
Attachment of Dichlorophenoxy Acetamide Group: The final step involves the reaction of the intermediate with 2,4-dichlorophenoxy acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE undergoes various chemical reactions, including:
Substitution: The phenyl and dichlorophenoxy groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenated phenyl derivatives with bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted phenyl and dichlorophenoxy derivatives.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Materials Science: Used in the development of new fluorescent materials and sensors due to its unique photophysical properties.
Biological Studies: Studied for its interactions with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE: Similar structure but with a benzothiazole moiety instead of benzimidazole.
N-[3-(1H-1,3-BENZOXAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE: Contains a benzoxazole moiety.
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE is unique due to its specific combination of benzimidazole and dichlorophenoxy acetamide groups, which confer distinct biological and photophysical properties .
Properties
Molecular Formula |
C21H15Cl2N3O2 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C21H15Cl2N3O2/c22-14-8-9-19(16(23)11-14)28-12-20(27)24-15-5-3-4-13(10-15)21-25-17-6-1-2-7-18(17)26-21/h1-11H,12H2,(H,24,27)(H,25,26) |
InChI Key |
NMWFUUMQFPQBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.